molecular formula C17H14N6O B14133921 6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine

6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B14133921
M. Wt: 318.33 g/mol
InChI Key: UMSYVUCKCOTQEL-VCHYOVAHSA-N
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Description

6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a phthalazine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1,2,4-triazolo[3,4-a]phthalazine under specific conditions to yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Chemical Reactions Analysis

6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine can be compared with other similar compounds, such as:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocyclic ring and exhibit similar biological activities.

    1,2,4-triazolo[3,4-a]phthalazines: Other derivatives of this class may have different substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific structure and the presence of the methoxybenzylidene group, which contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C17H14N6O/c1-24-13-8-6-12(7-9-13)10-18-20-16-14-4-2-3-5-15(14)17-21-19-11-23(17)22-16/h2-11H,1H3,(H,20,22)/b18-10+

InChI Key

UMSYVUCKCOTQEL-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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